molecular formula C10H8Cl2O B2759678 3-(3,4-Dichlorophenyl)cyclobutan-1-one CAS No. 1504192-05-5

3-(3,4-Dichlorophenyl)cyclobutan-1-one

Cat. No. B2759678
CAS RN: 1504192-05-5
M. Wt: 215.07
InChI Key: MPXMKSZPJFPDJK-UHFFFAOYSA-N
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Description

“3-(3,4-Dichlorophenyl)cyclobutan-1-one” is a chemical compound with the CAS Number: 1504192-05-5 . It has a molecular weight of 215.08 . The IUPAC name for this compound is 3-(3,4-dichlorophenyl)cyclobutan-1-one .


Molecular Structure Analysis

The InChI code for “3-(3,4-Dichlorophenyl)cyclobutan-1-one” is 1S/C10H8Cl2O/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7H,3-4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,4-Dichlorophenyl)cyclobutan-1-one” include a molecular weight of 215.08 . More specific properties such as melting point, boiling point, solubility, and spectral data were not available in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

Cyclobutanones, including structures similar to "3-(3,4-Dichlorophenyl)cyclobutan-1-one," have been a subject of interest for their unique chemical properties and synthesis methods. A notable approach involves the synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence, showcasing the versatility of cyclobutanone derivatives in synthesizing complex molecules (Rammeloo, Stevens, & De Kimpe, 2002). Another study highlights the use of cyclobutanones in the rhodium-catalyzed addition/ring-opening reaction with arylboronic acids, leading to butyrophenone derivatives, which emphasizes the reactivity of cyclobutanones in catalytic processes (Matsuda, Makino, & Murakami, 2004).

Coordination Polymers and Luminescence Sensing

Research on coordination polymers demonstrates the potential of cyclobutanone derivatives in creating materials with unique properties. For example, a Zn(II) coordination polymer undergoes a [2+2] photocycloaddition reaction, leading to selective luminescence sensing of iron(III) ions and selective absorption of dyes (Hu et al., 2015). This work showcases the application of cyclobutanone derivatives in developing multifunctional materials for sensing and adsorption.

Photocatalysis and Organic Synthesis

Cyclobutanone derivatives have been explored in the context of photocatalysis and organic synthesis. Efficient visible light photocatalysis of [2+2] enone cycloadditions using cyclobutanone structures demonstrates the potential for synthesizing cyclobutane products with excellent diastereoselectivity, highlighting the efficiency of these compounds in light-driven chemical transformations (Ischay et al., 2008).

Biological Activities and Drug Development

Cyclobutanones, including those related to "3-(3,4-Dichlorophenyl)cyclobutan-1-one," are also explored for their biological activities. A study on nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists identified a novel cyclobutane class of compounds, indicating their potential in therapeutic applications (Liu et al., 2012). This research underscores the importance of cyclobutanone derivatives in the discovery and development of new drugs.

Safety And Hazards

The safety data sheet (MSDS) for “3-(3,4-Dichlorophenyl)cyclobutan-1-one” can be found at the provided link . It’s important to refer to this document for detailed safety and handling information.

properties

IUPAC Name

3-(3,4-dichlorophenyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXMKSZPJFPDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichlorophenyl)cyclobutan-1-one

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